molecular formula C25H23N3O4S2 B3015804 (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850909-51-2

(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B3015804
M. Wt: 493.6
InChI Key: BSTMNWMFSMZDKE-OCEACIFDSA-N
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Description

(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H23N3O4S2 and its molecular weight is 493.6. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

Several studies have investigated the synthesis of molecules similar to the specified compound, exploring their antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. For example, Patel et al. (2009) synthesized various substituted benzothiazoles and dihydroquinazolin derivatives, screening them for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These studies suggest the potential of such compounds in developing treatments for various diseases due to their bioactive properties (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Novel PI3K Inhibitors and Anticancer Agents

The compound and its derivatives have been proposed as novel structures for PI3K inhibitors and anticancer agents. Teng Shao et al. (2014) synthesized 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, evaluating their antiproliferative activities against human cancer cell lines. These studies offer insights into the structure-activity relationships, highlighting the compound's potential in cancer therapy (Shao, Wang, Chen, Wang, Li, Li, Li, Yang, Mei, & Zhang, 2014).

Synthesis and Characterization of Derivatives

Research also focuses on the synthesis and characterization of quinazoline and dihydroquinoline derivatives, exploring their applications as diuretic, antihypertensive, and anti-diabetic agents. Mujeeb Ur Rahman et al. (2014) synthesized a series of N-substituted quinazoline derivatives, demonstrating significant activity in non-invasive blood pressure measurement and antidiabetic potential in rats, indicating the versatility of such compounds in addressing various health conditions (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).

Cytotoxicity and Antimicrobial Activity

Further studies explore the compound's derivatives for their cytotoxic and antimicrobial activities. Habib, Hassan, and El‐Mekabaty (2012) investigated novel quinazolinone derivatives, highlighting their potential in antimicrobial applications. This research contributes to the understanding of the compound's utility in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2012).

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-27-22-14-11-19(32-2)16-23(22)33-25(27)26-24(29)18-9-12-20(13-10-18)34(30,31)28-15-5-7-17-6-3-4-8-21(17)28/h3-4,6,8-14,16H,5,7,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTMNWMFSMZDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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